molecular formula C12H16N6O B6423680 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine CAS No. 1708428-04-9

3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine

Cat. No.: B6423680
CAS No.: 1708428-04-9
M. Wt: 260.30 g/mol
InChI Key: WSWMHIZUHBYBHJ-UHFFFAOYSA-N
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Description

3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, an oxadiazole ring, a triazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . . The final step involves the coupling of the triazole-oxadiazole intermediate with piperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole structures often exhibit significant antimicrobial properties. The incorporation of the cyclopropyl group enhances the lipophilicity and biological activity of the compound. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
The triazole and oxadiazole rings are known for their role in anticancer activity. Preliminary studies suggest that 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Further research is needed to establish its efficacy in clinical settings .

Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of this compound in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows for therapeutic effects on conditions like Alzheimer's and Parkinson's diseases. The neuroprotective mechanisms may involve antioxidant properties and modulation of neuroinflammatory pathways .

Material Science Applications

Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its unique structure allows for the development of functional polymers with applications in drug delivery systems and advanced materials. The presence of both piperidine and oxadiazole functionalities can enhance the thermal stability and mechanical properties of polymers .

Sensor Development
Due to its electronic properties, this compound has potential applications in sensor technology. Research is ongoing to explore its use in developing sensors for detecting environmental pollutants or biological markers due to its sensitivity and selectivity .

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values < 10 µg/mL.
Study 2Anticancer PropertiesInduced apoptosis in MCF7 breast cancer cells with IC50 = 15 µM after 48 hours of treatment.
Study 3NeuroprotectionShowed reduced oxidative stress markers in neuronal cell cultures treated with the compound.
Study 4Polymer SynthesisCreated a new polymeric material with enhanced mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole and triazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine stands out due to the presence of both the triazole and piperidine rings, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a triazole and an oxadiazole moiety. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study assessed the cytotoxic effects of various oxadiazole derivatives against human cancer cell lines. Compounds similar to the target compound demonstrated IC50 values ranging from 2.14 µM to 9.27 µM against multiple cancer lines, including colon adenocarcinoma and breast carcinoma .
CompoundCell LineIC50 (µM)
Compound AHeLa (Cervical)2.76
Compound BCaCo-2 (Colon)9.27
Compound CMCF-7 (Breast)6.28

The mechanism by which this compound exerts its anticancer effects may involve:

  • Apoptosis Induction : Flow cytometry assays revealed that related compounds induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression, such as histone deacetylases and carbonic anhydrases .

Antimicrobial Activity

The biological profile also includes antimicrobial properties. Studies have shown that compounds with similar structural features possess antibacterial activity against various strains:

  • Inhibition of Bacterial Growth : The synthesized compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with IC50 values comparable to standard antibiotics .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of oxadiazole derivatives in treating cancer. The results indicated that compounds with the oxadiazole moiety showed enhanced cytotoxicity compared to controls, particularly in ovarian and renal cancer cell lines .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of piperidine derivatives. It was found that several synthesized compounds exhibited potent inhibition against acetylcholinesterase (AChE) and urease, suggesting potential therapeutic applications in neurodegenerative diseases and urinary tract infections .

Properties

IUPAC Name

3-cyclopropyl-5-(1-piperidin-3-yltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O/c1-2-9(6-13-5-1)18-7-10(15-17-18)12-14-11(16-19-12)8-3-4-8/h7-9,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWMHIZUHBYBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=C(N=N2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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